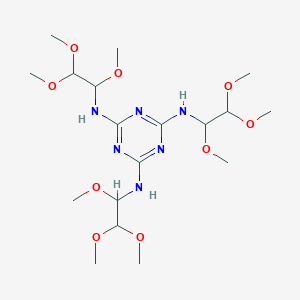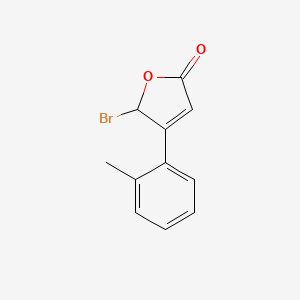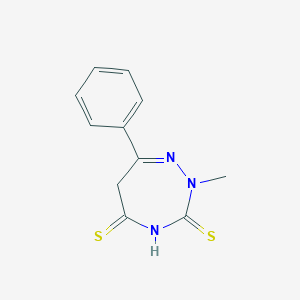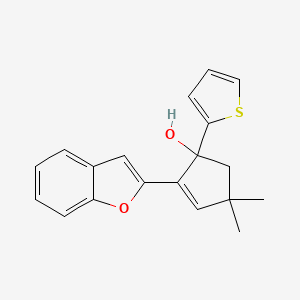
N~2~,N~4~,N~6~-Tris(1,2,2-trimethoxyethyl)-1,3,5-triazine-2,4,6-triamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~,N~4~,N~6~-Tris(1,2,2-trimethoxyethyl)-1,3,5-triazine-2,4,6-triamine is a synthetic organic compound belonging to the triazine family. Triazines are heterocyclic compounds with a variety of applications in different fields, including agriculture, medicine, and materials science. This particular compound is characterized by the presence of three 1,2,2-trimethoxyethyl groups attached to a triazine core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~4~,N~6~-Tris(1,2,2-trimethoxyethyl)-1,3,5-triazine-2,4,6-triamine typically involves the reaction of cyanuric chloride with 1,2,2-trimethoxyethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
N~2~,N~4~,N~6~-Tris(1,2,2-trimethoxyethyl)-1,3,5-triazine-2,4,6-triamine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions could yield reduced forms of the compound, potentially altering its chemical properties.
Substitution: The triazine core can undergo substitution reactions, where one or more of the 1,2,2-trimethoxyethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH would be optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted triazines.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound might be investigated for its biological activity, including potential antimicrobial or anticancer properties.
Medicine: Research could explore its use as a pharmaceutical intermediate or active ingredient.
Industry: The compound may find applications in materials science, such as in the development of polymers or coatings.
Mécanisme D'action
The mechanism of action of N2,N~4~,N~6~-Tris(1,2,2-trimethoxyethyl)-1,3,5-triazine-2,4,6-triamine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be elucidated through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N2,N~4~,N~6~-Tris(1,2,2-trimethoxyethyl)-1,3,5-triazine-2,4,6-triamine include other triazine derivatives with different substituents. Examples include:
- N~2~,N~4~,N~6~-Tris(alkyl)-1,3,5-triazine-2,4,6-triamine
- N~2~,N~4~,N~6~-Tris(aryl)-1,3,5-triazine-2,4,6-triamine
Uniqueness
The uniqueness of N2,N~4~,N~6~-Tris(1,2,2-trimethoxyethyl)-1,3,5-triazine-2,4,6-triamine lies in its specific substituents, which can impart distinct chemical and physical properties
Propriétés
Numéro CAS |
189192-68-5 |
|---|---|
Formule moléculaire |
C18H36N6O9 |
Poids moléculaire |
480.5 g/mol |
Nom IUPAC |
2-N,4-N,6-N-tris(1,2,2-trimethoxyethyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C18H36N6O9/c1-25-10(13(28-4)29-5)19-16-22-17(20-11(26-2)14(30-6)31-7)24-18(23-16)21-12(27-3)15(32-8)33-9/h10-15H,1-9H3,(H3,19,20,21,22,23,24) |
Clé InChI |
RHUIJWZBGLWFJO-UHFFFAOYSA-N |
SMILES canonique |
COC(C(OC)OC)NC1=NC(=NC(=N1)NC(C(OC)OC)OC)NC(C(OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide](/img/structure/B14254697.png)
![Diselenide, bis[2-[(1S)-1-(methylthio)ethyl]phenyl]](/img/structure/B14254706.png)
![3-({[4,4-Dimethyl-3-(trimethoxysilyl)pentyl]oxy}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14254713.png)
![[4-(4-Bromophenoxy)phenyl]phosphonic dichloride](/img/structure/B14254723.png)
![(1S,4S)-2-(5-bromopyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B14254724.png)
![4-[1,1-Bis(1,3-benzothiazol-2-ylsulfanyl)prop-1-en-2-yl]morpholine](/img/structure/B14254727.png)

![Thiourea, N-(5-chloro-2-pyridinyl)-N'-[(1R)-1-(1-naphthalenyl)ethyl]-](/img/structure/B14254740.png)


![Acetic acid;2-[2-(3-iodoprop-2-ynoxy)ethoxy]ethanol](/img/structure/B14254756.png)

![7,8-dichloro-5H-pyrrolo[1,2-a]quinoxalin-4-one](/img/structure/B14254768.png)
